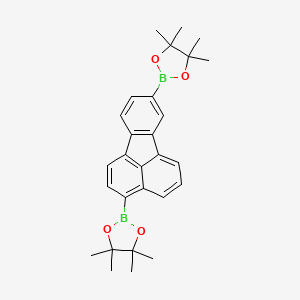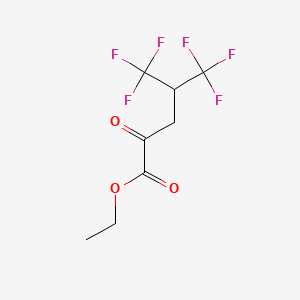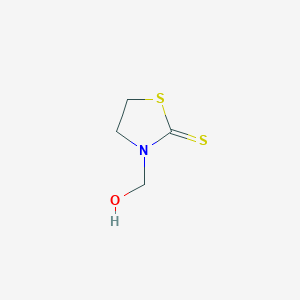
2-Thiazolidinethione, 3-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolidinethione, 3-(hydroxymethyl)- is a heterocyclic compound with a thiazolidine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(hydroxymethyl)- typically involves the reaction of thiazolidine-2-thione with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The process involves the nucleophilic addition of the thiazolidine-2-thione to formaldehyde, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of 2-Thiazolidinethione, 3-(hydroxymethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiazolidinethione, 3-(hydroxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated and acylated derivatives.
Aplicaciones Científicas De Investigación
2-Thiazolidinethione, 3-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Thiazolidinethione, 3-(hydroxymethyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of hypoxanthine to uric acid . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-thione: A closely related compound with similar chemical properties.
2-Mercaptothiazoline: Another thiazolidine derivative with distinct biological activities.
Thiazoline-2-thiol: Shares the thiazolidine ring structure but differs in functional groups.
Uniqueness
2-Thiazolidinethione, 3-(hydroxymethyl)- is unique due to its hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Propiedades
Número CAS |
185329-54-8 |
|---|---|
Fórmula molecular |
C4H7NOS2 |
Peso molecular |
149.2 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C4H7NOS2/c6-3-5-1-2-8-4(5)7/h6H,1-3H2 |
Clave InChI |
RIVFERQQRLRDSY-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=S)N1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
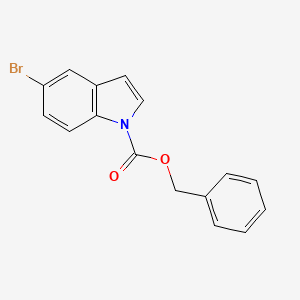
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
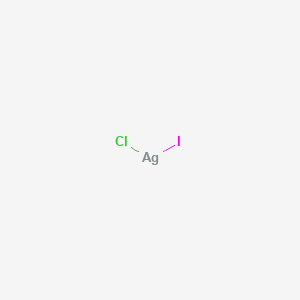
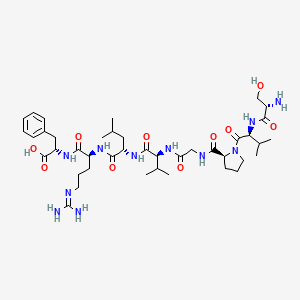
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)
![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)
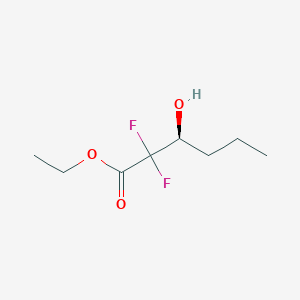
![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
